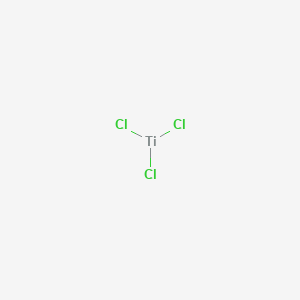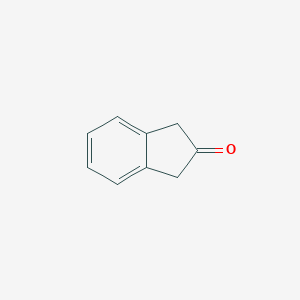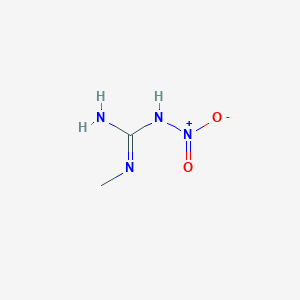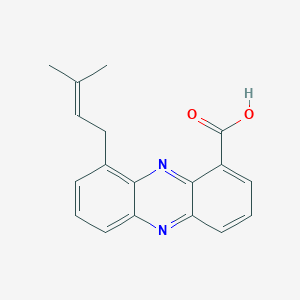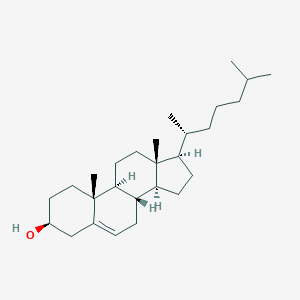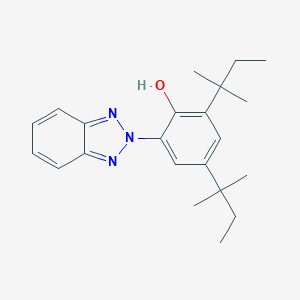![molecular formula C29H60NO6P B058285 [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 113201-37-9](/img/structure/B58285.png)
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as OMP, is a synthetic phospholipid that has been extensively studied for its potential applications in scientific research. OMP is a zwitterionic lipid with a positively charged quaternary ammonium group and a negatively charged phosphate group, making it an amphiphilic molecule that can form lipid bilayers and liposomes. In
Mechanism Of Action
The mechanism of action of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to involve the interaction between the positively charged quaternary ammonium group and the negatively charged phosphate group. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes and bilayers that can interact with biological membranes, leading to the release of encapsulated molecules or the uptake of plasmid DNA and siRNA. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also interact with membrane proteins and affect their function, leading to changes in cell signaling and gene expression.
Biochemical And Physiological Effects
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes have been shown to have prolonged circulation time and enhanced tumor accumulation, leading to improved therapeutic efficacy. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based transfection agents have been shown to have high transfection efficiency and low cytotoxicity, making them suitable for gene therapy. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also affect the physical properties of lipid membranes, such as the fluidity and permeability, leading to changes in cell signaling and membrane protein function.
Advantages And Limitations For Lab Experiments
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its stability, biocompatibility, and versatility. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents can be easily modified by changing the composition of the lipid bilayer or the coupling reagent, leading to a wide range of applications. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes can also be easily functionalized with targeting ligands, such as antibodies or peptides, leading to improved specificity and selectivity. However, [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has some limitations, including its cost and the complexity of the synthesis method. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents also require optimization of the formulation and the delivery protocol for each specific application.
Future Directions
There are several future directions for the research on [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate, including the development of new synthesis methods, the optimization of the liposome and transfection agent formulation, and the exploration of new biomedical applications. The synthesis method of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be optimized to reduce the cost and the complexity, leading to a wider availability and easier access for researchers. The formulation of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes and transfection agents can be optimized for specific applications, such as targeted drug delivery or gene therapy. New biomedical applications of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be explored, such as the treatment of neurological disorders or the development of vaccines. Overall, the research on [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has great potential for advancing the field of biomedical sciences.
Synthesis Methods
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a multi-step procedure that involves the protection of the hydroxyl groups, the activation of the phosphate group, and the coupling of the two components. The protection of the hydroxyl groups is achieved by using a methyl orthoester, which can be deprotected by acidic hydrolysis. The activation of the phosphate group can be done by using a phosphonium salt, which can react with the hydroxyl group to form a phosphorane intermediate. The coupling of the protected hydroxyl group and the activated phosphate group can be done by using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final product can be purified by column chromatography or HPLC.
Scientific Research Applications
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been used in a wide range of scientific research applications, including drug delivery, gene therapy, and membrane biophysics. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes that can encapsulate hydrophilic and hydrophobic molecules, making it an ideal candidate for drug delivery systems. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate-based liposomes have been used to deliver anticancer drugs, antibiotics, and peptides to target cells. [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can also be used as a transfection agent for gene therapy, as it can efficiently deliver plasmid DNA and siRNA into cells. In addition, [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has been used to study the structure and function of lipid membranes, as it can form stable bilayers and liposomes that mimic biological membranes.
properties
CAS RN |
113201-37-9 |
|---|---|
Product Name |
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C29H60NO6P |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |
InChI Key |
OEWZGBLJCYAMEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



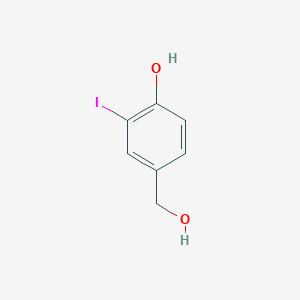
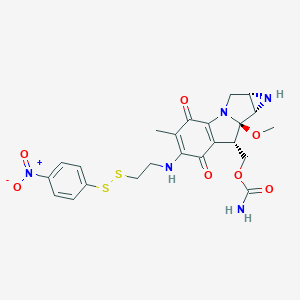
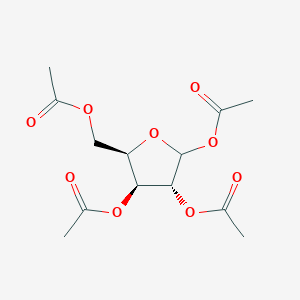
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


